molecular formula C15H9ClFN3OS B2517844 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide CAS No. 392242-01-2

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2517844
CAS No.: 392242-01-2
M. Wt: 333.77
InChI Key: RJJVIGMUWINOKN-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide typically involves multiple steps:

  • Formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

      Starting Material: 4-chlorobenzoic acid.

      Steps: Esterification with methanol, followed by hydrazination, salt formation, and cyclization.

      Conditions: Acidic or basic conditions depending on the specific step.

  • Conversion to this compound

      Intermediate: 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

      Steps: Reaction with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine).

      Conditions: Typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Products: Oxidized derivatives, potentially altering the thiadiazole ring or the benzamide moiety.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduced forms of the compound, possibly affecting the chlorophenyl or fluorobenzamide groups.

  • Substitution

      Reagents: Nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Varies widely; can include acidic, basic, or neutral conditions.

      Products: Substituted derivatives, which may exhibit different biological activities.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, potentially forming complexes with metals that can be used as catalysts in various organic reactions.

Biology

    Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various bacterial and fungal strains.

    Antiviral Activity: Shows promise in inhibiting the replication of certain viruses, making it a candidate for antiviral drug development.

Medicine

    Anticancer Properties: Research indicates that thiadiazole derivatives can inhibit the growth of cancer cells, suggesting potential use in chemotherapy.

Industry

    Agriculture: Could be used in the development of pesticides or herbicides due to its biological activity against plant pathogens.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound, also exhibits biological activity.

    N-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with similar structural features and biological activities.

Uniqueness

    Structural Features: The combination of a 4-chlorophenyl group and a 3-fluorobenzamide moiety in the same molecule is unique, potentially leading to distinct biological activities.

    Biological Activity: The specific arrangement of functional groups may result in enhanced or unique interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJVIGMUWINOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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